molecular formula C21H17N3OS B3007319 3,5-dimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863589-38-2

3,5-dimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

Cat. No. B3007319
CAS RN: 863589-38-2
M. Wt: 359.45
InChI Key: KEZVAOXVBQHIOT-UHFFFAOYSA-N
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Description

The compound 3,5-dimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a benzamide derivative, which is a class of compounds known for their potential biological applications. Benzamide derivatives are of considerable interest in medicinal chemistry due to their ability to bind nucleotide protein targets and exhibit various biological activities, including anti-inflammatory, anticancer, and enzyme inhibition properties.

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the reaction of benzoyl chloride with different amines or nitrogen-containing heterocycles. For example, the synthesis of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives was achieved by reacting potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives in a one-pot process . Although the specific synthesis of 3,5-dimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is not detailed in the provided papers, similar synthetic strategies could be employed, possibly involving the use of thiazolo[5,4-b]pyridin-2-ylamine as a starting material.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of a benzamide moiety and various substituents that can significantly influence their biological activity. The crystal structures of some benzamide derivatives have been determined using X-ray single-crystal diffraction, which provides detailed information on atom positions, bond lengths, bond angles, and dihedral angles . These structural details are crucial for understanding the interaction of these compounds with biological targets.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including oxidation and cyclization. For instance, the oxidation of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives using copper(II) chloride led to the formation of cyclic thiadiazolo[2,3-a]pyridine benzamide derivatives . Such reactions not only modify the chemical structure but also potentially enhance the biological activity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for the pharmacokinetic profile of the compounds, including absorption, distribution, metabolism, and excretion (ADME). For example, computational ADME studies on related compounds have shown good predicted oral bioavailability, which is a desirable trait for potential drug candidates .

Relevant Case Studies

Benzamide derivatives have been evaluated for various biological activities. Some compounds in this class have shown inhibitory potential against enzymes such as alkaline phosphatase and ecto-5'-nucleotidase . Additionally, certain benzamide derivatives have demonstrated significant cytotoxicity against human cancer cell lines, including breast and prostate cancer cell lines . Moreover, a hybrid molecule bearing a benzimidazole moiety exhibited notable antiproliferative activity against melanoma and breast cancer cell lines . These case studies highlight the therapeutic potential of benzamide derivatives in the treatment of cancer and other diseases.

Scientific Research Applications

Heterocyclic Synthesis and Compound Characterization

  • Research by Fadda et al. (2012) focuses on the synthesis of heterocyclic compounds using enaminonitriles, including the synthesis of pyrazole, pyridine, and pyrimidine derivatives, which can be a vital part of medicinal chemistry and material science. Among these, thiazolopyridine derivatives are synthesized and characterized, highlighting the significance of such compounds in scientific research (Fadda, Etman, El-Seidy, & Elattar, 2012).

Biological Evaluation of Benzamide Derivatives

  • Saeed et al. (2015) conducted a study on the synthesis and biological evaluation of benzamide derivatives, including those with a thiazolopyridine component. These compounds were tested for their inhibitory potential against human enzymes, demonstrating the potential application of such compounds in drug discovery and pharmacology (Saeed, Ejaz, Khurshid, Hassan, al-Rashida, Latif, Lecka, Sévigny, & Iqbal, 2015).

Antimicrobial Applications

  • The study by Karuna et al. (2021) highlights the synthesis of thiazolepyridine conjugated benzamides through a one-pot green synthesis approach. These compounds exhibited moderate antibacterial activity, indicating their potential use in developing new antimicrobial agents (Karuna, Reddy, Syed, & Atta, 2021).

X-ray Structure and DFT Calculations

Synthesis and Pharmacological Activity

  • Patel and Patel (2015) synthesized heterocyclic compounds based on thiazolopyridine and tested them for antibacterial and antifungal activities. This study indicates the potential of thiazolopyridine derivatives in developing new pharmaceutical agents (Patel & Patel, 2015).

Supramolecular Aggregation Insights

  • Nagarajaiah and Begum (2014) conducted a study on the structural modifications and supramolecular aggregation of thiazolopyrimidines. This research offers valuable information on the conformational features and interaction patterns of such compounds, which can be applied in materials science and molecular engineering (Nagarajaiah & Begum, 2014).

Future Directions

Thiazolo[5,4-b]pyridine derivatives have shown promising results in various biological activities . Therefore, future research could focus on exploring the potential applications of “3,5-dimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide” in medicinal chemistry and drug design.

properties

IUPAC Name

3,5-dimethyl-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3OS/c1-13-9-14(2)11-16(10-13)19(25)23-17-6-3-5-15(12-17)20-24-18-7-4-8-22-21(18)26-20/h3-12H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEZVAOXVBQHIOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide

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